N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline
Overview
Description
N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline is a chemical compound with the molecular formula C22H31NO2. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound features a benzyl group substituted with a hexyloxy group and an aniline moiety substituted with an isopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline typically involves the reaction of 2-isopropoxyaniline with 2-(hexyloxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The benzyl and aniline moieties can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Substituted benzyl or aniline derivatives.
Scientific Research Applications
N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Methoxy)benzyl]-2-isopropoxyaniline
- N-[2-(Ethoxy)benzyl]-2-isopropoxyaniline
- N-[2-(Butoxy)benzyl]-2-isopropoxyaniline
Uniqueness
N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hexyloxy group provides increased lipophilicity compared to shorter alkoxy chains, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins.
Properties
IUPAC Name |
N-[(2-hexoxyphenyl)methyl]-2-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-4-5-6-11-16-24-21-14-9-7-12-19(21)17-23-20-13-8-10-15-22(20)25-18(2)3/h7-10,12-15,18,23H,4-6,11,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMUENIBIZJRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CNC2=CC=CC=C2OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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